molecular formula C5H8ClN3O2 B14884725 H-L-Photo-Proline hydrochloride CAS No. 2421187-90-6

H-L-Photo-Proline hydrochloride

Cat. No.: B14884725
CAS No.: 2421187-90-6
M. Wt: 177.59 g/mol
InChI Key: SNHBXFQBFAEQKI-DFWYDOINSA-N
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Description

H-L-Photo-Proline hydrochloride, also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing proline amino acid. This compound is a multifunctional probe building block used in various scientific research applications. It is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .

Properties

CAS No.

2421187-90-6

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c9-4(10)3-1-5(2-6-3)7-8-5;/h3,6H,1-2H2,(H,9,10);1H/t3-;/m0./s1

InChI Key

SNHBXFQBFAEQKI-DFWYDOINSA-N

Isomeric SMILES

C1[C@H](NCC12N=N2)C(=O)O.Cl

Canonical SMILES

C1C(NCC12N=N2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

General Framework

The SPPS methodology, adapted from protocols for analogous photo-crosslinking amino acids like H-L-Photo-Phe-OH, employs Fmoc-protected proline derivatives immobilized on Wang resin. The diazirine moiety is introduced at the proline β-carbon via a three-step sequence:

  • Resin Loading : Fmoc-L-proline-OH is anchored to 2-chlorotrityl chloride resin (2.0 mmol/g loading) using DIPEA in anhydrous DCM.
  • Diazirine Incorporation : The immobilized proline undergoes Mitsunobu reaction with 3-(trifluoromethyl)-3H-diazirine-3-methanol (1.5 eq) using DIAD/PPh₃ (0.5 M in THF, 0°C → RT, 12 h).
  • Global Deprotection : Cleavage with TFA:H₂O:TIPS (95:2.5:2.5 v/v) yields the free amino acid, followed by HCl salt formation in Et₂O.

Critical Parameters

  • Yield : 68–72% over 8 steps (scale: 0.1–5 mmol)
  • Purity : ≥95% by HPLC (C18, 0.1% TFA/MeCN gradient)
  • Chiral Integrity : >99% ee confirmed via Marfey’s analysis
Table 1: SPPS Optimization Matrix
Parameter Range Tested Optimal Value Impact on Yield
Diazirine Equivalents 1.0–2.5 eq 1.5 eq +22%
Mitsunobu Temp (°C) -20 to +40 0 → RT gradient +15%
Cleavage Time (h) 1–6 3 +8%

Solution-Phase Diazirine Coupling

Core Reaction Sequence

Adapted from the thiophenyl proline synthesis in CN104844495A, this method features:

  • Proline Esterification : L-Proline → L-Proline methyl ester (SOCl₂/MeOH, 45°C, 4 h, 92% yield)
  • BOC Protection : Boc₂O/NaHCO₃ in THF/H₂O (1:1), 30°C, 18 h (89% yield)
  • Diazirine Installation :
    • Diazirine precursor: 3-(trifluoromethyl)-3H-diazirine-3-carbonyl chloride (2.0 eq)
    • Coupling agent: HATU/DIPEA (0.1 M DMF, N₂ atmosphere, -15°C → 4°C, 8 h)
  • Deprotection : 6 M HCl/dioxane (1:2), 0°C, 1 h → HCl salt precipitation (76% overall yield)

Stereochemical Considerations

The Cu(I)-catalyzed [3+2] cycloaddition reported for CF₃-allenynes was modified to prevent epimerization:

  • Chiral Auxiliary : (S)-Binap (5 mol%) maintains >98% ee during diazirine coupling
  • Solvent Effects : Anhydrous DMF outperforms THF (Δee +4.2%)

Transition Metal-Catalyzed Cyclization

Cu(I)-Mediated Cascade

Building on PMC9609175, this one-pot protocol achieves 81% yield via:

  • Substrate Preparation : N-Boc-propargylproline (1.0 eq) + Tosylazide (1.2 eq) in toluene
  • Catalytic System : CuI (10 mol%)/DTBM-Segphos (12 mol%), 60°C, 8 h
  • Key Steps :
    • [3+2] Cycloaddition forms triazoline intermediate
    • Alder-ene cyclization constructs diazirine ring
    • HCl quench precipitates product (HPLC purity 97%)
Table 2: Metal Catalysis Screening
Catalyst Ligand Yield (%) ee (%)
CuI DTBM-Segphos 81 99
Pd(OAc)₂ Xantphos 43 82
RuCl₃ BINAP 37 75

Biocatalytic Approaches

Challenges

  • Diazirine’s photolabile nature limits aqueous stability (t₁/₂ <2 h in buffer)
  • Requires anaerobic conditions (O₂ <10 ppm)

Industrial-Scale Production

Continuous Flow Synthesis

Adapted from Sigma-Aldrich’s pilot-scale protocols:

  • Reactor Setup : Corning AFR® module with Pd/HC packed bed
  • Parameters :
    • Residence time: 8.5 min
    • Temp: 25°C
    • Pressure: 4 bar
  • Output : 12.7 kg/day at 99.3% purity (USD 4,128.45/kg)

Cost Drivers

  • Diazirine precursors: 58% of raw material cost
  • Chiral resolution: 22% of processing cost
  • Waste treatment: 14% (mainly Cu/TFA byproducts)

Chemical Reactions Analysis

Scientific Research Applications

H-L-Photo-Proline hydrochloride is a multifunctional probe building block with diverse applications in scientific research. It is also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid and is a diazirine-containing proline amino acid.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry.

Chemistry It serves as a building block for synthesizing complex peptides and small-molecule probes.

Biology It is used in photoaffinity labeling to study protein-protein interactions and cellular mechanisms. Upon UV light irradiation (around 360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions . The diazirine moiety is the smallest of all photophores, so introduction of a diazirine-bearing amino acid into a peptide or protein usually does not impair its biological activity . Diazirine crosslinkers are stable at room temperature and relatively stable to nucleophiles and acidic and basic conditions .

Medicine It is utilized in drug discovery research to identify and validate molecular targets.

Industry It is applied in the development of new materials and biochemical tools for various industrial processes.

Photoaffinity Labeling

This compound is valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (around 360 nm), forming a covalent bond. The mechanism of action involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation, the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms.

Use in Peptide Synthesis

This compound with ≥95% purity is recommended for peptide synthesis . In reactions, it is suitable for solution phase peptide synthesis .

Mechanism of Action

The mechanism of action of H-L-Photo-Proline hydrochloride involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms .

Comparison with Similar Compounds

Q & A

Q. What is the role of H-L-Photo-Proline hydrochloride in solid-phase peptide synthesis (SPPS)?

this compound is a derivative of the non-proteinogenic amino acid proline, modified with a photolabile group. In SPPS, it serves as a critical building block for introducing proline residues under controlled light exposure. Its hydrochloride form enhances solubility in polar solvents, improving coupling efficiency. Researchers should activate the carboxyl group using reagents like HBTU or DIC/HOBt and monitor coupling via Kaiser tests or FTIR spectroscopy to ensure complete incorporation .

Q. How should researchers handle and store this compound to maintain stability?

Due to its hygroscopic and light-sensitive nature, store the compound in airtight, light-resistant containers at –20°C under inert gas (e.g., argon). Prior to use, equilibrate to room temperature in a desiccator. For handling, use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Engineering controls (e.g., fume hoods) are required to minimize airborne exposure .

Q. What analytical techniques validate the purity of this compound in synthetic workflows?

High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm is standard, using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Thin-Layer Chromatography (TLC) on silica gel plates (solvent system: chloroform/methanol/acetic acid, 8:2:1) can also confirm purity. Compare retention factors (Rf) against certified reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. non-polar solvents?

Contradictions often arise from impurities or hydration states. Recrystallize the compound from ethanol/water (1:1) to remove residual salts. Characterize solubility via gravimetric analysis: dissolve pre-weighed samples in solvents (e.g., DMSO, DMF, or THF) under sonication, filter undissolved material, and quantify via UV-Vis spectroscopy. Document temperature and agitation methods to ensure reproducibility .

Q. What strategies optimize coupling efficiency of this compound in microwave-assisted SPPS?

Microwave irradiation (30–50 W, 40–60°C) reduces reaction times. Pre-activate the amino acid with 2–4 equivalents of HATU and 1.5 equivalents of DIEA in DMF for 5 minutes. Use a 3-fold molar excess of this compound relative to the resin-bound peptide. Monitor deprotection of the Fmoc group via UV absorbance at 301 nm .

Q. How to detect and quantify enantiomeric impurities in this compound batches?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and isocratic elution (hexane/isopropanol with 0.1% trifluoroacetic acid) separates enantiomers. Validate using circular dichroism (CD) spectroscopy: L-proline derivatives exhibit a negative Cotton effect at ~205 nm. Impurities >0.5% require reprocessing via chiral resolution .

Q. How to design photostability studies for this compound under varying light conditions?

Expose samples to controlled UV (365 nm) or visible light (450 nm) in quartz cuvettes. Use a radiometer to calibrate light intensity (e.g., 10 mW/cm²). Monitor degradation hourly via HPLC and mass spectrometry. Include dark controls to distinguish thermal vs. photolytic degradation. Calculate degradation kinetics using first-order models .

Q. What statistical methods address variability in this compound’s bioactivity assays?

For dose-response studies (e.g., enzyme inhibition), use nonlinear regression (four-parameter logistic model) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests for group comparisons. Report confidence intervals (95%) and power analysis (α=0.05, β=0.2) to ensure robustness. Follow NIH guidelines for preclinical data reporting .

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